molecular formula C7H12O4 B13141515 3,4-Dihydroxycyclohexanecarboxylic acid CAS No. 32746-99-9

3,4-Dihydroxycyclohexanecarboxylic acid

Cat. No.: B13141515
CAS No.: 32746-99-9
M. Wt: 160.17 g/mol
InChI Key: PTPROPUVXIZJPL-UHFFFAOYSA-N
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Description

3,4-Dihydroxycyclohexanecarboxylic acid is an organic compound with the molecular formula C₇H₁₂O₄. It is characterized by the presence of two hydroxyl groups and a carboxylic acid group attached to a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dihydroxycyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the hydroxylation of cyclohexanecarboxylic acid using oxidizing agents such as potassium permanganate or osmium tetroxide. The reaction typically takes place under controlled temperature and pH conditions to ensure selective hydroxylation at the 3 and 4 positions of the cyclohexane ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of biocatalysts or microbial fermentation processes. These methods offer advantages in terms of selectivity and environmental sustainability. For example, certain strains of bacteria or fungi can be engineered to produce the compound through metabolic pathways involving the oxidation of cyclohexanecarboxylic acid .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxycyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dihydroxycyclohexanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydroxycyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can act as a substrate for enzymes involved in hydroxylation and oxidation reactions. These interactions can lead to the formation of various metabolites with distinct biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dihydroxycyclohexanecarboxylic acid
  • 4,5-Dihydroxycyclohex-1-enecarboxylic acid
  • Cyclohexanecarboxylic acid

Uniqueness

3,4-Dihydroxycyclohexanecarboxylic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This positional specificity can influence the compound’s reactivity and interactions with other molecules, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

3,4-dihydroxycyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c8-5-2-1-4(7(10)11)3-6(5)9/h4-6,8-9H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPROPUVXIZJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CC1C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601278216
Record name 3,4-Dihydroxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32746-99-9
Record name 3,4-Dihydroxycyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32746-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 3,4-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032746999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydroxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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